![molecular formula C15H9Cl2N3O3S B2660104 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 476317-78-9](/img/structure/B2660104.png)
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, also known as CB30865, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Scientific Research Applications
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on its anti-cancer properties. Studies have shown that 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
Another area of research has focused on 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide's potential use as an anti-inflammatory agent. Studies have shown that 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide can reduce inflammation in animal models, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide exerts its effects through several mechanisms. One of its main mechanisms of action is the inhibition of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, making 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide a promising candidate for therapeutic use.
Biochemical and Physiological Effects
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been shown to have several biochemical and physiological effects. In animal models, 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function. 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is its ability to inhibit HDAC, which makes it a promising candidate for the treatment of cancer and inflammatory diseases. Another advantage is its favorable safety profile, which makes it a potentially useful therapeutic agent.
One limitation of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on its efficacy and safety in humans, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide. One area of research could focus on optimizing its synthesis to improve yields and purity. Another area of research could focus on developing more effective formulations of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide to improve its solubility and bioavailability.
Additional research could also focus on the development of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide as a therapeutic agent for specific diseases, such as cancer and inflammatory diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves several steps, starting with the reaction of 2-nitrobenzoyl chloride with 6-chloro-3-methylbenzothiazole. The resulting product is then reacted with 5-chlorosalicylic acid to form the final compound. The synthesis of 5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been optimized to ensure high yields and purity.
properties
IUPAC Name |
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(17)7-13(12)24-15(19)18-14(21)10-6-8(16)2-4-11(10)20(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMGVIFSAAZMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
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